![molecular formula C8H9N3OS B1348571 4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol CAS No. 259153-94-1](/img/structure/B1348571.png)
4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol” is a chemical compound with the molecular formula C8H9N3OS . It is available for purchase from various scientific suppliers .
Molecular Structure Analysis
The molecular weight of “this compound” is 195.24 g/mol . The InChI string, which represents the structure of the molecule, isInChI=1S/C8H9N3OS/c1-2-11-7 (9-10-8 (11)13)6-4-3-5-12-6/h3-5H,2H2,1H3, (H,10,13) .
Aplicaciones Científicas De Investigación
Reactivity and Biological Activity
Compounds featuring the 1,2,4-triazole moiety, such as 4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol, demonstrate significant reactivity and biological activity. These compounds are known for their antioxidant and antiradical activities, potentially offering therapeutic benefits, especially in conditions induced by high doses of radiation. Their reactivity is likened to biogenic amino acids like cysteine, which also possesses a free SH-group, indicating their potential in biochemical processes and pharmaceutical applications (Kaplaushenko, 2019).
Novel Drug Development
The 1,2,4-triazole core is instrumental in the synthesis of new drugs across a range of therapeutic categories due to its structural versatility and broad spectrum of biological activities. Interest in this class of compounds has grown, with research focusing on their anti-inflammatory, antiplatelet, antimicrobial, antitumoral, and antiviral properties. The pursuit of novel 1,2,4-triazole derivatives, including this compound, is driven by the need for new therapeutic agents that address emerging diseases and drug-resistant strains of bacteria and viruses (Ferreira et al., 2013).
Industrial and Synthetic Applications
The utility of amino-1,2,4-triazoles extends beyond pharmacology into the realm of fine organic synthesis. These compounds are employed in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their use in creating heat-resistant polymers, fluorescent products, and ionic liquids highlights the wide-ranging industrial applications of 1,2,4-triazole derivatives, underscoring their importance in various sectors including biotechnology, energy, and chemistry (Nazarov et al., 2021).
Mecanismo De Acción
Target of Action
Triazole derivatives have been found to be effective bactericides, pesticides, and fungicides . They are also associated with diverse pharmacological activities such as analgesic, antiasthmatic, diuretic, antihypertensive, and anti-inflammatory properties .
Mode of Action
It’s known that triazole derivatives interact with their targets leading to their pharmacological effects
Biochemical Pathways
It’s known that triazole derivatives can affect a broad spectrum of biological activities
Result of Action
Given the known effects of triazole derivatives, it can be inferred that this compound may have similar effects
Análisis Bioquímico
Biochemical Properties
4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol plays a significant role in various biochemical reactions. It has been found to interact with several enzymes and proteins, including those involved in oxidative stress responses and metabolic pathways. The compound exhibits strong binding affinity to enzymes such as cytochrome P450, which is crucial for drug metabolism. Additionally, it interacts with proteins involved in cellular signaling pathways, potentially modulating their activity and influencing downstream effects .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those related to apoptosis and cell proliferation. The compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and biosynthetic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their functions. For instance, the compound has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways . Additionally, it can induce changes in gene expression by interacting with DNA and transcription factors, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis rates . These temporal effects are crucial for understanding the potential therapeutic applications and safety profile of the compound.
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of this compound vary with dosage. At low doses, the compound exhibits beneficial effects, such as enhanced antioxidant activity and protection against oxidative stress . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by the liver, where it undergoes biotransformation by enzymes such as cytochrome P450 . The compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites . These metabolic interactions are essential for understanding the pharmacokinetics and pharmacodynamics of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biochemical effects . Understanding the transport mechanisms is crucial for predicting the compound’s distribution and potential sites of action within the body.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are critical for its activity and function . The compound can localize to various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . This localization is often mediated by targeting signals and post-translational modifications, which direct the compound to specific organelles . The subcellular distribution of the compound is essential for understanding its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
4-ethyl-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c1-2-11-7(9-10-8(11)13)6-4-3-5-12-6/h3-5H,2H2,1H3,(H,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOPKDTXYORKAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349784 |
Source


|
| Record name | 4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
259153-94-1 |
Source


|
| Record name | 4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



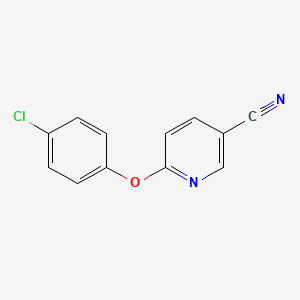

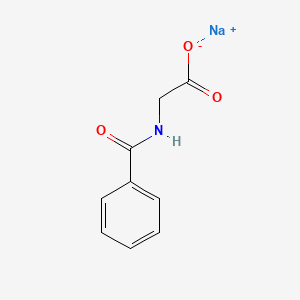
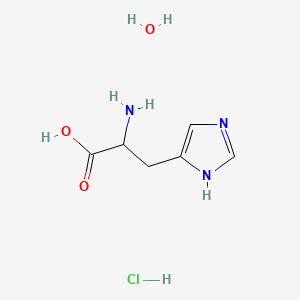
![5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B1348506.png)

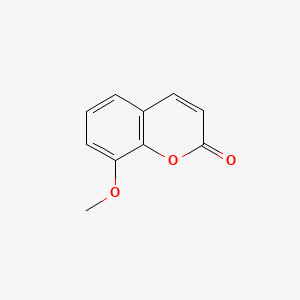

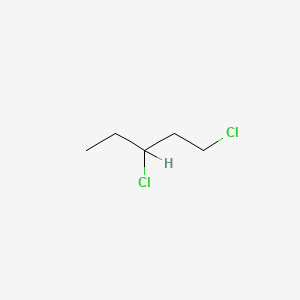
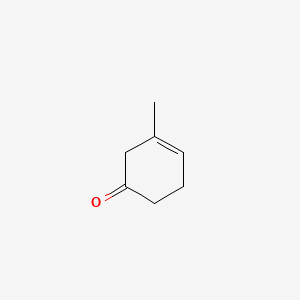

![6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B1348524.png)